(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 959577-47-0
VCID: VC7854991
InChI: InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32
Molecular Formula: C20H23NO4
Molecular Weight: 341.4

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid

CAS No.: 959577-47-0

Cat. No.: VC7854991

Molecular Formula: C20H23NO4

Molecular Weight: 341.4

* For research use only. Not for human or veterinary use.

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid - 959577-47-0

Specification

CAS No. 959577-47-0
Molecular Formula C20H23NO4
Molecular Weight 341.4
IUPAC Name (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m1/s1
Standard InChI Key XFLHWJLBGXTNJN-SJORKVTESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC3=CC=CC=C32
SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle—substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a naphthalen-1-yl moiety. The carboxylic acid group at the 3-position introduces additional reactivity, enabling further functionalization. The stereochemistry at the 3R and 4S positions is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy.

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC20H23NO4\text{C}_{20}\text{H}_{23}\text{NO}_{4}
Molecular Weight341.4 g/mol
IUPAC Name(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid
SMILESCC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC3=CC=CC=C32\text{CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC3=CC=CC=C32}
Storage ConditionsSealed, dry, room temperature, protected from light

The Boc group serves dual roles: it protects the amine during synthetic steps and enhances the compound’s solubility in organic solvents. The naphthalene moiety contributes to hydrophobic interactions in biological systems, a feature leveraged in drug design to improve target binding .

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of this compound typically begins with the construction of the pyrrolidine core. A common strategy involves cyclization reactions using γ-amino acids or via [3+2] cycloadditions. The Boc group is introduced early to protect the secondary amine, followed by stereoselective functionalization at the 4-position with naphthalene.

Stepwise Synthesis

  • Pyrrolidine Ring Formation: A chiral pool approach may utilize (R)- or (S)-configured starting materials to establish the 3R,4S stereochemistry. For example, lithium hydroxide-mediated hydrolysis of ester precursors can yield the carboxylic acid functionality.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like triethylamine installs the Boc group at the 1-position .

  • Naphthalene Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation attaches the naphthalen-1-yl group to the pyrrolidine ring. Palladium catalysts and aryl boronic acids are frequently employed for cross-coupling.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclizationLiOH, MeOH/H2_2O, 0–25°C65–75%
Boc Protection(Boc)2O\text{(Boc)}_2\text{O}, Et3_3N, CH2_2Cl2_2>90%
Naphthalene CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O50–60%

Challenges include maintaining stereochemical integrity during coupling reactions and minimizing racemization at the carboxylic acid position. Recent advances in asymmetric catalysis have improved enantiomeric excess (ee) to >98% in optimized protocols .

Applications in Medicinal Chemistry

Antiviral Agent Development

Pyrrolidine derivatives are increasingly explored for antiviral activity due to their ability to mimic peptide bonds and inhibit viral proteases. The naphthalene group in this compound enhances binding to hydrophobic pockets in viral enzymes, as demonstrated in studies of analogous structures targeting SARS-CoV-2 Mpro^\text{pro}.

Kinase Inhibition

The rigid pyrrolidine scaffold provides a template for designing kinase inhibitors. Molecular docking simulations suggest that the carboxylic acid group forms hydrogen bonds with ATP-binding sites, while the naphthalene moiety engages in π-π stacking with aromatic residues .

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